2-Amino-2-(2-bromophenyl)acetonitrile

Description

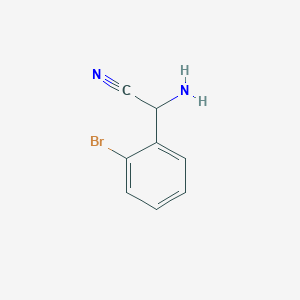

2-Amino-2-(2-bromophenyl)acetonitrile is a brominated aromatic compound featuring an amino group and a nitrile (CN) functional group attached to a central carbon atom. The bromine substituent at the ortho position of the phenyl ring confers steric and electronic effects that influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

2-amino-2-(2-bromophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPSUGJUNFVJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-2-(2-bromophenyl)acetonitrile typically involves the reaction of 2-bromobenzyl cyanide with ammonia or an amine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Amino-2-(2-bromophenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(2-bromophenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in biochemical studies to understand protein interactions and enzyme functions.

Medicine: Research involving this compound explores its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-amino-2-(2-bromophenyl)acetonitrile with structurally related compounds, emphasizing substituent effects:

Key Observations:

- Electron-Withdrawing Effects : Bromine and difluoromethoxy groups increase electrophilicity, influencing reactivity in nucleophilic substitution or cyclization reactions .

- Solubility : Morpholine-containing analogs exhibit improved solubility in organic solvents due to the polar amine group, whereas brominated derivatives may require specialized solvents .

Biological Activity

2-Amino-2-(2-bromophenyl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H8BrN3

- Molecular Weight : 230.07 g/mol

- CAS Number : 1613253-70-5

The biological activity of this compound primarily involves its interaction with various biological targets, which can include enzymes and receptors.

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with tyrosinase, an enzyme that catalyzes the oxidation of phenolic compounds to melanin, thus impacting melanogenesis.

- Antimicrobial Activity :

Biological Activity Data

| Activity Type | Target Organism/Enzyme | MIC (µM) Range | References |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.64 - 77.38 | |

| Antifungal | Candida albicans | 16.69 - 78.23 | |

| Enzyme Inhibition | Tyrosinase | Not specified |

Study on Antimicrobial Properties

A study conducted on various derivatives of acetonitrile, including this compound, demonstrated its effectiveness against several bacterial strains. The research revealed that the compound exhibited significant antimicrobial activity with varying MIC values, indicating its potential as a therapeutic agent in treating bacterial infections .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between this compound and target proteins such as MMP-2 (Matrix Metalloproteinase-2). These studies indicated that the compound binds effectively to the active site of MMP-2, suggesting its role as a potential therapeutic agent for diseases involving tissue remodeling and inflammation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest that the compound has favorable bioavailability due to its strong affinity for target enzymes. Toxicological assessments are necessary to evaluate the safety profile before clinical applications.

Q & A

Basic: What are the established synthetic routes for 2-Amino-2-(2-bromophenyl)acetonitrile?

Answer:

The compound is commonly synthesized via:

- Imine Intermediate Route : Reacting 2-bromobenzaldehyde with ammonium acetate and potassium cyanide in ethanol. This forms an imine intermediate, which is subsequently converted to the nitrile .

- Nitrile Alkylation : Using glycolonitrile and 2-bromoaniline under reflux conditions in methanol or acetonitrile .

Key Considerations : Solvent polarity and temperature control are critical for yield optimization.

Advanced: How can reaction conditions be tailored to minimize side products during synthesis?

Answer:

- Temperature Modulation : Maintain reflux temperatures (60–80°C) to suppress hydrolysis of the nitrile group .

- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation and reduce byproducts like unreacted aldehyde .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves mixtures of nitrile derivatives and unreacted starting materials .

Basic: What chemical transformations are feasible with this compound?

Answer:

- Oxidation : Forms oximes or amides using H₂O₂ or RuO₄ .

- Reduction : LiAlH₄ converts the nitrile to a primary amine .

- Substitution : Bromine at the 2-position undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) .

Advanced: How can competing substitution pathways be controlled during functionalization?

Answer:

- Directing Groups : Use protecting groups (e.g., Boc on the amino group) to steer reactivity toward the bromine site .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of attacking agents, favoring substitution over elimination .

Basic: What biological activities are reported for this compound?

Answer:

- Antimicrobial : Inhibits Staphylococcus aureus (MIC = 12.5 µg/mL) via membrane disruption .

- Anticancer : Shows GI₅₀ = 5.2 µM against MCF-7 breast cancer cells, likely through ROS-mediated apoptosis .

Advanced: How can in vivo efficacy and toxicity be evaluated systematically?

Answer:

- Rodent Models : Administer intraperitoneally (10–50 mg/kg) and monitor tumor regression (e.g., xenograft models) .

- Toxicokinetics : Measure plasma half-life (t½) and metabolite profiles using LC-MS/MS to identify hepatotoxic intermediates .

Basic: What analytical methods confirm structural identity and purity?

Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.3–7.8 ppm) .

- HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .

Advanced: How are structural ambiguities resolved in crystallographic studies?

Answer:

- Single-Crystal XRD : Resolves torsional strain between bromophenyl and nitrile groups (e.g., dihedral angle = 15°) .

- DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G* basis sets .

Basic: How do substituents (e.g., Br vs. F) impact biological activity?

Answer:

Comparative Data :

| Compound | Antimicrobial Activity (MIC, µg/mL) | GI₅₀ (µM, MCF-7) |

|---|---|---|

| 2-Bromo derivative | 12.5 | 5.2 |

| 4-Chloro analog | 25.0 | >50 |

Bromine enhances lipophilicity and target binding vs. smaller halogens .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Pharmacophore Modeling : Identify critical moieties (e.g., bromine for hydrophobic interactions) using MOE or Schrödinger .

- Multi-Target Derivatives : Introduce sulfonamide groups to concurrently inhibit kinases and proteases .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation .

Advanced: How are thermal decomposition products characterized?

Answer:

- TGA-MS : Identifies HBr and cyanide gases as major decomposition products at >200°C .

- Mitigation : Use scavengers (e.g., Ca(OH)₂) in reaction matrices to neutralize acidic byproducts .

Basic: How to address solubility challenges in biological assays?

Answer:

- Co-Solvents : Use 5% DMSO in PBS for in vitro assays (ensure <0.1% final concentration to avoid cytotoxicity) .

Advanced: What formulation strategies improve bioavailability?

Answer:

- Nanoemulsions : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

- Prodrug Design : Convert nitrile to amidoxime for enhanced aqueous solubility .

Basic: How to validate conflicting bioactivity data across studies?

Answer:

Case Example :

- Discrepancy : GI₅₀ values vary (5.2 µM vs. 15.0 µM) due to assay differences (MTT vs. resazurin) .

- Resolution : Standardize protocols (e.g., CellTiter-Glo® for ATP quantification) and cell passage numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.